Lithium salicylate monohydrate

概要

説明

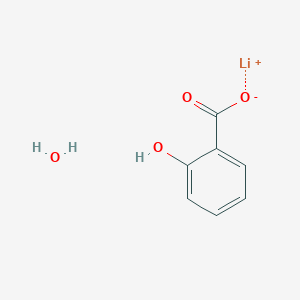

Lithium salicylate monohydrate: is a chemical compound that crystallizes from aqueous solutions as a monohydrate. It has a unique layer structure with carboxylate-bridged helices running parallel along the b-axis. These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions .

準備方法

Synthetic Routes and Reaction Conditions: : Lithium salicylate monohydrate can be synthesized by reacting lithium hydroxide with salicylic acid in an aqueous solution. The reaction typically involves dissolving salicylic acid in water, followed by the addition of lithium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of lithium salicylate, which crystallizes as the monohydrate upon cooling .

Industrial Production Methods: : Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: : Lithium salicylate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield salicylic acid derivatives, while reduction can produce various hydroxybenzoic acid derivatives .

科学的研究の応用

Applications in Lubricants

One of the primary applications of lithium salicylate monohydrate is in the formulation of lubricants, particularly greases. The compound serves as an effective antioxidant when incorporated into grease compositions, significantly improving their thermal stability and performance.

Case Study: Grease Formulation

A patent describes the incorporation of lithium salicylate into various grease formulations at a concentration of 3% by weight. The resulting greases exhibited enhanced dropping points and antioxidant properties compared to traditional formulations. The methodology involved mixing lithium salicylate with mineral oil and other additives during the soap-making stage, ensuring even dispersion throughout the grease matrix .

| Grease Composition | Components | Properties |

|---|---|---|

| Grease A | 10% hydroxy stearic acid, 1.5% lithium hydroxide, 3% lithium salicylate | Improved thermal stability |

| Grease B | Similar components as Grease A | Enhanced antioxidant capacity |

Pharmaceutical Applications

This compound has also been studied for its potential therapeutic applications. It has been investigated for use in treating conditions such as bipolar disorder due to the mood-stabilizing effects of lithium ions.

Research Insights

Studies have shown that lithium salicylate can influence neurotransmitter systems, particularly serotonin pathways, which are crucial in mood regulation. Its dual action as both a mood stabilizer and an anti-inflammatory agent makes it a candidate for further research in psychiatric treatments .

Applications in Materials Science

In materials science, this compound is utilized as a precursor for synthesizing organometallic compounds and thin films. Its unique structural properties allow it to act as a catalyst or reagent in various chemical reactions.

Thin Film Deposition

The compound has been employed in thin film deposition processes for electronic applications, such as organic light-emitting diodes (OLEDs). Its ability to form stable complexes enhances the conductivity and overall performance of the resulting films .

作用機序

The mechanism of action of lithium salicylate monohydrate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes like glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular signaling and metabolism. By modulating these pathways, this compound exerts its neuroprotective and therapeutic effects .

類似化合物との比較

Similar Compounds: : Similar compounds to lithium salicylate monohydrate include other lithium salts like lithium carbonate, lithium citrate, and lithium glutamate. These compounds share some common properties but differ in their specific applications and effects .

Uniqueness: : What sets this compound apart is its unique layer structure with carboxylate-bridged helices, which contributes to its distinct chemical and physical properties. This structural uniqueness makes it valuable in various scientific and industrial applications .

生物活性

Lithium salicylate monohydrate (LiSal) is a compound that combines lithium and salicylate, and it has garnered attention for its diverse biological activities. This article explores the biological mechanisms, pharmacological properties, and therapeutic potential of this compound, supported by relevant research findings and case studies.

Targets and Pathways

This compound primarily targets two key enzymes: Glycogen Synthase Kinase-3 (GSK-3) and Inositol Monophosphatase (IMPA) .

- GSK-3 Inhibition : By inhibiting GSK-3, LiSal affects the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. This inhibition can lead to altered gene expression and cellular metabolism.

- IMPA Interaction : Lithium ions in LiSal inhibit IMPA, reducing inositol levels in cells. This action impacts the phosphatidylinositol signaling pathway, which is vital for various cellular functions.

Pharmacokinetics

Lithium salicylate exhibits distinct pharmacokinetic properties compared to other lithium salts. It maintains elevated plasma and brain lithium levels for over 48 hours post-administration without the sharp peaks that often lead to toxicity in traditional lithium therapies.

Biological Properties

Antioxidant and Immunotropic Effects

Research indicates that lithium salicylate possesses antioxidant properties, which may protect cells from oxidative stress. Additionally, its immunotropic effects suggest a role in modulating immune responses.

Anti-inflammatory Activity

The salicylate component contributes to anti-inflammatory effects, potentially influencing cytokine production and immune responses. This property has been linked to therapeutic applications in mood disorders and neurodegenerative diseases.

Case Studies

-

Alzheimer’s Disease Research :

A study compared the effects of lithium salicylate with other lithium formulations in transgenic mice models of Alzheimer's disease. The findings demonstrated that low-dose treatment with lithium salicylate helped prevent cognitive decline and exhibited superior neuroprotective effects compared to lithium carbonate . -

Mood Disorders :

Research has shown that lithium salts, including lithium salicylate, have mood-stabilizing properties. These compounds influence neurotransmitter levels such as serotonin and dopamine, which are critical for mood regulation.

Dosage Effects

The biological activity of lithium salicylate varies significantly with dosage:

- Low Doses : Beneficial effects observed include neuroprotection and modulation of cellular signaling pathways.

- High Doses : Toxicity can occur, leading to disrupted cellular metabolism and apoptosis. This highlights the importance of dosage optimization for therapeutic applications.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage |

| Immunotropic | Modulates immune responses |

| Anti-inflammatory | Reduces inflammation through cytokine modulation |

| Neuroprotective | Supports cognitive function and protects against neurodegeneration |

| Mood Stabilization | Regulates neurotransmitter levels to improve mood |

特性

IUPAC Name |

lithium;2-hydroxybenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQWWJVTSPXPSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75575-50-7 | |

| Record name | Lithium Salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Lithium salicylate monohydrate?

A1: this compound exhibits a unique layered structure. Within this structure, alternating Δ- and Λ-[(H2O)Li+]∞ helices, which are essentially chains of lithium ions coordinated with water molecules, run parallel along a specific axis (the b-axis). These helices are bridged by the carboxylate groups of the salicylate anions, creating a stable network. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。